molecular formula C9H15FO B182262 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone CAS No. 177995-52-7

4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone

Cat. No. B182262
M. Wt: 158.21 g/mol
InChI Key: GFFIVUKEJGHYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoropropan-2-yl)cyclohexanone (4F-MPH) is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate (MPH) and is used for research purposes.

Mechanism Of Action

The mechanism of action of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone include increased heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been shown to increase the release of serotonin in the brain, which may contribute to its mood-enhancing effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of the effects of these drugs. However, 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has a longer half-life than methylphenidate, which may make it more difficult to control dosing and timing of experiments. Additionally, the potential for abuse and addiction of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone may limit its use in lab experiments.

Future Directions

Future research on 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Additionally, further studies could investigate the effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone on neurotransmitter systems other than dopamine and norepinephrine, such as the glutamate system. Finally, research could focus on developing safer and more effective stimulant drugs that have fewer side effects and less potential for abuse.

Synthesis Methods

The synthesis of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone involves the reaction of 4-fluorobutyrophenone with cyclohexylmagnesium bromide in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to form 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is commonly used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been used to study the effects of stimulant drugs on behavior and addiction.

properties

CAS RN

177995-52-7

Product Name

4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone

Molecular Formula

C9H15FO

Molecular Weight

158.21 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3

InChI Key

GFFIVUKEJGHYKW-UHFFFAOYSA-N

SMILES

CC(C)(C1CCC(=O)CC1)F

Canonical SMILES

CC(C)(C1CCC(=O)CC1)F

synonyms

4-(2-Fluoropropan-2-yl)cyclohexanone

Origin of Product

United States

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